
(4-Aminobut-2-yn-1-yl)dimethylamine
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Overview
Description
(4-Aminobut-2-yn-1-yl)dimethylamine is an organic compound with the molecular formula C₆H₁₂N₂. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of an amino group and a dimethylamine group attached to a butynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Aminobut-2-yn-1-yl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of propargylamine with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (4-Aminobut-2-yn-1-yl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and dimethylamine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemical Properties and Structure
(4-Aminobut-2-yn-1-yl)dimethylamine is characterized by the following chemical properties:
- Chemical Formula : C₆H₁₃N
- Molecular Weight : Approximately 99.18 g/mol
- Functional Groups : Alkyne and amine groups
The compound features a butyne backbone with an amino group attached to the fourth carbon, which contributes to its reactivity in various chemical reactions. Its structure allows for diverse interactions, making it suitable for pharmaceutical applications.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its unique structural features enable it to act as a building block in synthesizing compounds that interact with biological targets through its amine group.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound have been investigated for their potential to modulate neurotransmitter systems, which could lead to therapeutic agents for conditions such as depression and anxiety disorders.
Antitumor Activity
Another significant area of research involves the antitumor properties of compounds derived from this compound. Studies have shown that related compounds exhibit substantial activity against solid tumors by intercalating with DNA, suggesting a mechanism for their antitumor effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (4-Aminobut-2-yn-1-yl)dimethylamine involves its interaction with specific molecular targets. The amino and dimethylamine groups can form bonds with various substrates, influencing biochemical pathways and reactions. The exact pathways depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.
Comparison with Similar Compounds
- (4-Aminobut-2-yn-1-yl)ethylamine
- (4-Aminobut-2-yn-1-yl)methylamine
- (4-Aminobut-2-yn-1-yl)propylamine
Comparison: (4-Aminobut-2-yn-1-yl)dimethylamine is unique due to the presence of both an amino group and a dimethylamine group, which confer specific reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
Biological Activity
(4-Aminobut-2-yn-1-yl)dimethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a linear structure with a triple bond between the second and third carbon atoms in the butyne chain, and an amino group at the fourth carbon. This unique structure allows it to engage in various chemical reactions important for synthesizing complex molecules in medicinal applications.
Key Structural Data
Property | Value |
---|---|
Molecular Formula | C₆H₁₃N |
Molecular Weight | 113.18 g/mol |
IUPAC Name | This compound |
CAS Number | 53913-95-4 |
The biological activity of this compound primarily involves its interaction with various biological targets through its amine group. It has been shown to modulate receptor activity, which is crucial for therapeutic applications. The compound's mechanism of action has been explored through pharmacological studies assessing its binding affinities to specific receptors.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may have potential antitumor effects. For instance, it has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation.
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Modulation of Protein Assembly : Studies have indicated that it can influence protein assembly pathways, potentially altering cellular responses to stimuli.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly alter cellular responses. For example, a study involving cancer cell lines showed that treatment with the compound resulted in reduced cell viability, indicating its potential as an anticancer agent.
Pharmacological Studies
Pharmacological investigations have focused on the binding interactions of this compound with specific receptors. These studies typically employ techniques such as:
- Radiolabeled Binding Assays : To determine binding affinities.
- Cell Viability Assays : To assess cytotoxic effects on cancer cell lines.
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles are essential. The compound is classified under GHS as harmful if swallowed and causes skin irritation. Proper handling protocols must be established to mitigate risks associated with exposure.
Properties
IUPAC Name |
N',N'-dimethylbut-2-yne-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNCLOIEKNIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.